molecular formula C22H22FN3O3S B3009619 ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251629-08-9

ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B3009619
CAS No.: 1251629-08-9
M. Wt: 427.49
InChI Key: HXVFQFMTCDVTDZ-UHFFFAOYSA-N
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Description

Ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Scientific Research Applications

Applications in Medicinal Chemistry

  • Platelet Aggregation Inhibitory Activity : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a similar compound, demonstrates potent inhibitory activity on human platelet aggregation and shows therapeutic potential for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).

  • Potential Anticancer Agent : A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, showed cytotoxic activity against human cancer cell lines and potential inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its effectiveness as an anticancer agent (Riadi et al., 2021).

Applications in Organic Synthesis

  • Synthesis of Benzodiazepine Derivatives : Ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate was synthesized using a one-pot, three-component condensation, showcasing the versatility of such compounds in organic synthesis (Li & Wang, 2014).

  • Development of Benzothiazole Derivatives : Ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates were synthesized and evaluated for anti-inflammatory, analgesic, and antioxidant activities, demonstrating the chemical's role in developing new pharmaceutical compounds (Attimarad et al., 2017).

Mechanism of Action

The mechanism of action of benzodiazepines involves the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Benzodiazepines can have side effects and can be addictive, so compounds in this class should be used responsibly .

Future Directions

The future research directions would depend on the properties and potential uses of this compound. It could be studied for its potential medical applications, or for its chemical properties and reactivity .

Properties

IUPAC Name

ethyl 2-[4-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-3-29-22(28)12-16-11-21(26-19-7-5-4-6-18(19)24-16)30-13-20(27)25-17-9-8-15(23)10-14(17)2/h4-11,24H,3,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFQFMTCDVTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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